molecular formula C22H20N4O5S B12200050 2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200050
M. Wt: 452.5 g/mol
InChI Key: IPCUVVHWKUWDBH-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the thiazole ring: This step involves the condensation of α-haloketones with thioureas.

    Coupling reactions: The final step involves coupling the synthesized oxadiazole and thiazole intermediates with 2-methoxyphenoxy acetic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the oxadiazole ring would yield amine derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3-thiazole: Shares the thiazole ring but lacks the oxadiazole and methoxyphenyl groups.

    4-methoxyphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the thiazole and methoxyphenyl groups.

Uniqueness

What sets 2-(2-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O5S/c1-13-19(21-25-20(26-31-21)14-8-10-15(28-2)11-9-14)32-22(23-13)24-18(27)12-30-17-7-5-4-6-16(17)29-3/h4-11H,12H2,1-3H3,(H,23,24,27)

InChI Key

IPCUVVHWKUWDBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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